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Compound of Interest

Compound Name: Anticancer agent 215

Cat. No.: B15586424

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on Anticancer Agent 215 is limited. This guide
provides a comprehensive overview based on the available data and the well-established
knowledge of its parent class of compounds, the camptothecins. Further detailed experimental
data and specific research publications on this particular agent are not readily accessible in the
public domain.

Core Chemical Structure and Properties

Anticancer Agent 215 is a potent, synthetically derived member of the camptothecin family of
antineoplastic agents. Its core structure is based on the characteristic pentacyclic ring system
of camptothecin, which is fundamental to its biological activity.

Chemical Identifiers:

CAS Number: 2916404-93-6

Molecular Formula: C23H22FN30a

Molecular Weight: 423.44 g/mol

Internal ID: HY-158388

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15586424?utm_src=pdf-interest
https://www.benchchem.com/product/b15586424?utm_src=pdf-body
https://www.benchchem.com/product/b15586424?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

SMILES String: C--INVALID-LINK--=CC(--INVALID-LINK--
(C(OC4)=0)CC)=C4C3=0)=NC5=CC(F)=C(C)C=C51)N

This chemical information allows for the unambiguous identification and representation of
Anticancer Agent 215.

Analogues and Structure-Activity Relationship
(SAR)

While specific analogues of Anticancer Agent 215 have not been detailed in publicly available
literature, the extensive research on camptothecin derivatives provides a strong basis for
understanding its structure-activity relationship. Modifications to the core camptothecin
structure are typically aimed at improving solubility, stability of the lactone ring, and overall
therapeutic index.

Key areas of modification in camptothecin analogues often include:

e Aand B Rings: Substitutions on these rings can significantly influence the compound's
potency and pharmacological properties.

e E Ring: The lactone ring is essential for activity. Modifications that stabilize this ring can lead
to improved efficacy.

The specific substitutions on the A and B rings of Anticancer Agent 215, including the fluorine
and methyl groups, are likely intended to enhance its anticancer activity and pharmacokinetic
profile compared to the parent compound, camptothecin.

Mechanism of Action: Topoisomerase | Inhibition

Like other camptothecin analogues, Anticancer Agent 215 is a potent inhibitor of DNA
topoisomerase |. This enzyme plays a critical role in relieving torsional stress in DNA during
replication and transcription.

The mechanism of action can be summarized as follows:

e Enzyme Binding: Topoisomerase | creates a transient single-strand break in the DNA
backbone.
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o Complex Stabilization: Anticancer Agent 215 intercalates at the DNA-topoisomerase |
interface, forming a stable ternary complex.

« Inhibition of DNA Re-ligation: The presence of the drug prevents the re-ligation of the
cleaved DNA strand.

 DNA Damage and Apoptosis: The collision of the replication fork with this stabilized cleavage
complex leads to irreversible double-strand DNA breaks, triggering cell cycle arrest and
ultimately leading to apoptosis (programmed cell death).
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Caption: Mechanism of action of camptothecin analogues.
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Quantitative Biological Data

The primary quantitative data available for Anticancer Agent 215 pertains to its in vitro
cytotoxicity against human breast cancer cell lines. This data highlights its high potency.

Cell Line Cancer Type ICs0 (NM)
MCFE-7 Breast Adenocarcinoma 5.2
MDA-MB-231 Breast Adenocarcinoma 8.2

ICso (Half-maximal inhibitory concentration) is a measure of the potency of a substance in
inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Anticancer
Agent 215 are not publicly available. However, based on standard methodologies for
camptothecin analogues, the following provides a general overview of likely experimental
workflows.

General Synthesis Workflow

The synthesis of novel camptothecin analogues is a multi-step process that typically involves
the construction of the core pentacyclic ring system followed by modifications to the peripheral
rings.

General Synthesis Workflow for Camptothecin Analogues

Starting Materials Multi-step Symhessof Functional Group Anticancer Agent 215 Purification Str ctural Characterization
(e.g., Substituted Quinolines) Pentacyclic Core I terconversion/Substitution 9 (e.g., Chromatogr: aphy) (NMR, MS, etc.)

Click to download full resolution via product page

Caption: Generalized synthetic workflow.

In Vitro Cytotoxicity Assay (Conceptual)
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The ICso values presented were likely determined using a standard in vitro cytotoxicity assay,
such as the MTT or SRB assay.

Conceptual In Vitro Cytotoxicity Assay Workflow
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Caption: Conceptual workflow for cytotoxicity assays.

Conclusion and Future Directions

Anticancer Agent 215 is a highly potent camptothecin analogue with significant cytotoxic
activity against breast cancer cell lines. Its mechanism of action is presumed to be consistent
with other members of its class, involving the inhibition of topoisomerase | and the induction of
DNA damage-mediated apoptosis.
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The lack of extensive public data underscores the need for further research to fully characterize
its pharmacological profile, including:

In vivo efficacy studies in animal models of cancer.

Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption,
distribution, metabolism, and excretion.

Toxicology studies to assess its safety profile.

Investigation of potential resistance mechanisms.

The development of novel and potent camptothecin analogues like Anticancer Agent 215
remains a promising avenue in the ongoing search for more effective cancer therapies.

 To cite this document: BenchChem. [An In-depth Technical Guide to Anticancer Agent 215: A
Novel Camptothecin Analogue]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15586424#chemical-structure-and-analogues-of-
anticancer-agent-215]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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